6-(Methylamino)spiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is a chemical compound with a unique spiro structure. This compound is characterized by a spiro junction where two rings share a single atom, creating a rigid and three-dimensional framework. The presence of a methylamino group and a carboxylic acid group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction. A suitable amine, such as methylamine, is reacted with the spiro compound under controlled conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and quality assurance to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Methylamino)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds or electrostatic interactions with biological molecules, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane-1-carboxylic acid: Lacks the methylamino group, making it less versatile in certain reactions.
6-Hydroxyspiro[2.5]octane-1-carboxylic acid: Contains a hydroxy group instead of a methylamino group, leading to different reactivity and applications.
6-Aminospiro[2.5]octane-1-carboxylic acid: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid is unique due to the presence of the methylamino group, which enhances its chemical reactivity and potential applications. The spiro structure also provides a distinct three-dimensional framework that can influence its interactions with other molecules.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
6-(methylamino)spiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-11-7-2-4-10(5-3-7)6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
VENVQSWMKGZHHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.